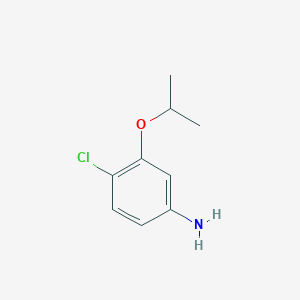
4-(trans-4-Propylcyclohexyl)benzoyl chloride
Overview
Description
4-(trans-4-Propylcyclohexyl)benzoyl chloride is an organic compound with the molecular formula C16H21ClO and a molecular weight of 264.79 g/mol . This compound is known for its unique structural features, which include a benzoyl chloride group attached to a trans-4-propylcyclohexyl moiety. It is primarily used in research and development settings, particularly in the synthesis of other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trans-4-Propylcyclohexyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 4-propylcyclohexyl acid . The reaction is carried out by adding benzoyl chloride to a cooled catalyst bed, followed by the addition of 4-propylcyclohexyl acid. The reaction mixture is then allowed to react, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-(trans-4-Propylcyclohexyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 4-(trans-4-Propylcyclohexyl)benzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products:
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.
Hydrolysis Product: The primary product of hydrolysis is 4-(trans-4-Propylcyclohexyl)benzoic acid.
Scientific Research Applications
4-(trans-4-Propylcyclohexyl)benzoyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Research into potential pharmaceutical applications includes the development of novel drug candidates and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(trans-4-Propylcyclohexyl)benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted products. This reactivity is crucial in its role as an intermediate in organic synthesis, where it facilitates the formation of complex molecular structures .
Comparison with Similar Compounds
Benzoyl Chloride: A simpler analog without the cyclohexyl group, used in similar substitution reactions.
4-(trans-4-Butylcyclohexyl)benzoyl Chloride: A closely related compound with a butyl group instead of a propyl group, exhibiting similar reactivity but different physical properties.
Uniqueness: 4-(trans-4-Propylcyclohexyl)benzoyl chloride is unique due to the presence of the trans-4-propylcyclohexyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and the properties of the products formed from its reactions .
Properties
IUPAC Name |
4-(4-propylcyclohexyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEABBNGVFWXEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507336 | |
| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81005-00-7 | |
| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



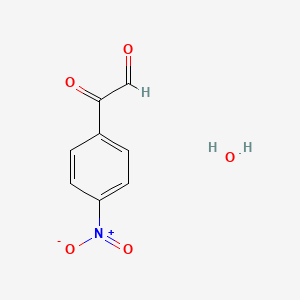

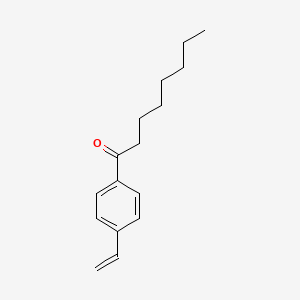
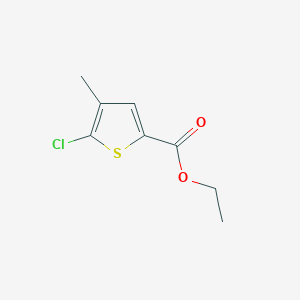
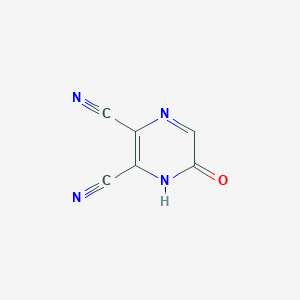
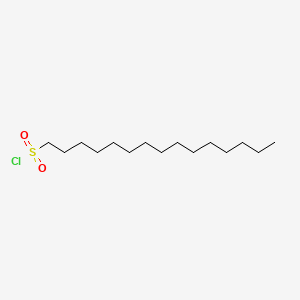




![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)

